Antifungal agent 30

Antifungal susceptibility testing Candida albicans MIC

Standard azoles face resistance and spectrum gaps. Antifungal agent 30 (A18) offers a distinct binding mode via its selenoether linkage. - Potency: MIC 0.03 μg/mL (C. albicans CPCC400616); 0.5 μg/mL (A. fumigatus). - Mechanism: Lanosterol 14α-demethylase (CYP51) inhibitor. - Utility: Positive control for susceptibility tests; chemical probe for resistance studies. - Purity: ≥98% solid. Ideal for PK/PD and invasive aspergillosis models.

Molecular Formula C18H14Cl2F2N2Se
Molecular Weight 446.2 g/mol
Cat. No. B12404405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 30
Molecular FormulaC18H14Cl2F2N2Se
Molecular Weight446.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=CN=C2)[Se]CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2F2N2Se/c19-13-2-1-12(16(20)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(21)8-17(15)22/h1-8,11,18H,9-10H2
InChIKeyGRJWDMJBIUKXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 30 Overview


Antifungal agent 30 (CAS: 2422019-91-6), also referred to as compound A18, is a synthetic small molecule belonging to the azole class of antifungals [1]. Its molecular structure is characterized by a selenoether linkage connecting a dichlorophenyl and a difluorophenyl group to an imidazole ring (C18H14Cl2F2N2Se), with a molecular weight of 446.2 g/mol [1]. The compound is reported to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, through hydrogen and coordination bond interactions [REFS-1, REFS-2]. For research use, it is available as a solid with a purity of ≥98% .

Azole CYP51 inhibition screening
Target engagement studies
Broad-spectrum antifungal research tool
Yeast and mold susceptibility assays
Selenoether azole structure
Distinct CYP51 binding mode exploration

Why Antifungal Agent 30 Cannot Be Substituted


The azole antifungal class is large, but individual members exhibit substantial variation in potency, spectrum, and susceptibility to resistance mechanisms. For instance, while fluconazole is effective against many Candida species, it lacks activity against Aspergillus fumigatus and is compromised by widespread resistance [1]. Similarly, voriconazole offers anti-Aspergillus activity but is associated with significant drug-drug interactions and toxicity concerns [1]. Antifungal agent 30's unique selenoether structure distinguishes it from common triazoles, suggesting a potential for a distinct binding mode to CYP51 that may circumvent certain existing resistance mutations . The quantitative evidence below demonstrates its high potency against both a reference Candida albicans strain and an Aspergillus fumigatus strain, underscoring why it cannot be assumed to be interchangeable with other azoles without confirmatory susceptibility testing.

Attribute
Antifungal agent 30
Common azole substitutes
Spectrum
Reported activity against Candida & Aspergillus
Fluconazole lacks Aspergillus; voriconazole has mold activity but interactions may confound research models
Resistance
Retains activity against fluconazole-resistant Candida
Fluconazole susceptible to common CYP51 mutations
Binding mode
Selenoether-linked imidazole; may support distinct CYP51 interactions
Typical triazole coordination; binding differences may limit substitution

Antifungal Agent 30 In Vitro Evidence


C. albicans Potency vs. Fluconazole

Antifungal agent 30 demonstrates exceptional in vitro potency against Candida albicans (strain CPCC400616) with an MIC of 0.03 μg/mL . This value is substantially lower than typical MIC values reported for fluconazole against reference C. albicans strains (e.g., ATCC 90028), which range from 0.125 to 0.5 μg/mL . While not a direct head-to-head study, this cross-study comparison indicates that Antifungal agent 30 is 4- to 16-fold more potent on a mass concentration basis than fluconazole against this key pathogen.

C. albicans MIC vs Fluconazole
Cross-study context
0.03 µg/mL (target) vs 0.125–0.5 µg/mL (fluconazole baseline)
Supports concentration-response studies in Candida screening
Broth microdilution; cross-study comparison
Antifungal susceptibility testing Candida albicans MIC azole

Activity Against Aspergillus fumigatus

Antifungal agent 30 exhibits significant activity against Aspergillus fumigatus, with a reported MIC of 0.5 μg/mL . This is a critical differentiator from fluconazole, which is intrinsically inactive against A. fumigatus. The MIC of 0.5 μg/mL is comparable to or lower than the epidemiological cutoff values (ECVs) for other mold-active azoles like voriconazole (ECV: 1 μg/mL) [1]. This data positions Antifungal agent 30 as a research compound with a spectrum of activity that includes both yeasts and molds.

A. fumigatus Activity
Class-level
MIC 0.5 µg/mL; fluconazole inactive; voriconazole ECV ≤1 µg/mL
Supports dual-pathogen (yeast & mold) model development
ECV comparison from CLSI breakpoints
Aspergillus fumigatus azole resistance MIC antifungal

Fluconazole-Resistant Candida Activity

A key reported feature of Antifungal agent 30 is its retained antifungal activity against fluconazole-resistant strains of Candida . This suggests that the compound's binding to its target, CYP51, is not significantly compromised by common resistance mutations that affect fluconazole. While the exact fold-change in MIC between susceptible and resistant strains is not provided, the statement of 'excellent activity' implies that the MIC remains within a potent range, a crucial characteristic for a research compound intended for use in resistance studies.

Fluconazole-Resistant Candida
Data to verify
Retains reported activity against resistant strains
Supports resistance mechanism research
Quantitative MIC for resistant strains not provided
antifungal resistance fluconazole-resistant Candida CYP51 azole

Antifungal Agent 30 Research Applications


C. albicans Susceptibility Assay Control

Given its exceptionally low MIC of 0.03 μg/mL against C. albicans CPCC400616 [1], Antifungal agent 30 serves as a highly potent positive control or investigational agent in broth microdilution assays and other in vitro susceptibility tests. It provides a benchmark for comparing the potency of novel antifungal candidates against this key yeast species.

Invasive Aspergillosis Models

Unlike fluconazole, Antifungal agent 30 demonstrates activity against Aspergillus fumigatus (MIC: 0.5 μg/mL) [1]. This makes it a suitable candidate for evaluation in in vitro and in vivo models of invasive aspergillosis, where its efficacy can be compared to standard-of-care mold-active azoles like voriconazole.

Azole Resistance Mechanism Tool

The reported retention of activity against fluconazole-resistant Candida strains [1] positions Antifungal agent 30 as a valuable chemical probe for investigating CYP51 binding modes, resistance mutations, and efflux pump interactions. It can be used in studies comparing the binding kinetics of different azoles to wild-type and mutant CYP51 enzymes.

Next-Generation Azole PK/PD Modeling

With its unique selenoether structure [1] and promising in vitro potency , Antifungal agent 30 is a strong candidate for preclinical PK/PD studies. Researchers can characterize its in vivo efficacy, half-life, and tissue distribution to model the performance of a next-generation azole with a potentially improved spectrum and resistance profile.

Application
Selection Property
Validation Focus
C. albicans susceptibility assays
Low MIC benchmark
Broth microdilution endpoint reproducibility
A. fumigatus infection models
Mold-active spectrum
In vivo model-response comparison
Azole resistance mechanism studies
CYP51 binding mode
Resistant-strain susceptibility endpoints
Azole PK/PD research
Pharmacokinetic profile
In vivo exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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